

# Application Notes & Protocols for the Analysis of Ethyl 3-amino-4-hydroxybenzoate

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## Compound of Interest

Compound Name: Ethyl 3-amino-4-hydroxybenzoate

Cat. No.: B170505

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This document provides detailed, proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of **Ethyl 3-amino-4-hydroxybenzoate**. As specific validated methods for this compound are not readily available in the public domain, the following protocols have been developed based on established analytical principles and methods for structurally similar compounds, such as aromatic amines, aminobenzoic acid isomers, and parabens.

## Introduction

**Ethyl 3-amino-4-hydroxybenzoate** is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in various matrices, for purity assessment, and for stability studies. This application note outlines proposed HPLC with UV detection and LC-MS/MS methods for the determination of **Ethyl 3-amino-4-hydroxybenzoate**.

Physicochemical Properties of **Ethyl 3-amino-4-hydroxybenzoate**:

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	181.19 g/mol
CAS Number	13052-92-1
Appearance	Solid
Boiling Point	336.7±27.0 °C at 760 mmHg[1]

## Proposed HPLC-UV Method

This method is designed for the routine quantification and purity analysis of **Ethyl 3-amino-4-hydroxybenzoate**. Reversed-phase chromatography is the chosen mode of separation, which is effective for moderately polar compounds.

### 2.1. Experimental Protocol

#### 2.1.1. Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Data acquisition and processing software.
- Analytical balance, volumetric flasks, and pipettes.
- HPLC grade acetonitrile, methanol, and water.
- Formic acid (or phosphoric acid), analytical grade.
- **Ethyl 3-amino-4-hydroxybenzoate** reference standard.

#### 2.1.2. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ethyl 3-amino-4-hydroxybenzoate** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

### 2.1.3. Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient of Mobile Phase A and Mobile Phase B
Gradient Program	0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	To be determined by UV scan (likely around 280 nm)

### 2.2. Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from similar aromatic amines and benzoate esters.

Parameter	Expected Value
Retention Time	5 - 15 minutes
Linearity ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 2.0 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

## Proposed LC-MS/MS Method

For higher sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method is recommended. This method is ideal for bioanalytical studies or trace impurity analysis.

### 3.1. Experimental Protocol

#### 3.1.1. Instrumentation and Materials

- LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$  particle size).
- Data acquisition and processing software.
- LC-MS grade acetonitrile, methanol, and water.
- Formic acid, LC-MS grade.
- **Ethyl 3-amino-4-hydroxybenzoate** reference standard.

#### 3.1.2. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Stock Solution (1 mg/mL): As described in the HPLC method.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1-100 ng/mL).

### 3.1.3. LC-MS/MS Conditions

Parameter	Recommended Condition
Column	C18, 2.1 x 50 mm, 1.8 $\mu$ m
Mobile Phase	Gradient of Mobile Phase A and Mobile Phase B
Gradient Program	0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Precursor Ion (Q1): m/z 182.1; Product Ions (Q3): To be determined by infusion and product ion scan

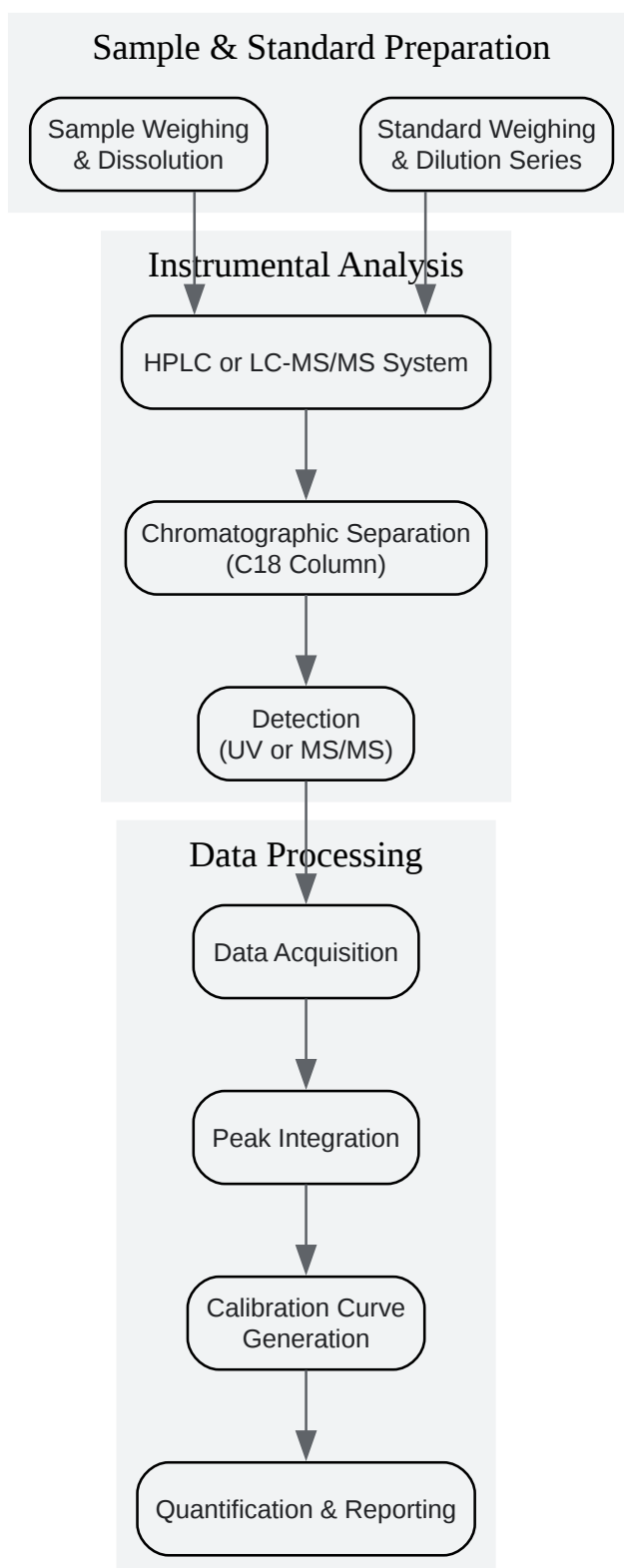
### 3.2. Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.

Parameter	Expected Value
Retention Time	2 - 5 minutes
Linearity ( $r^2$ )	> 0.995
Limit of Detection (LOD)	0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)	0.05 - 0.5 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

## Visualizations

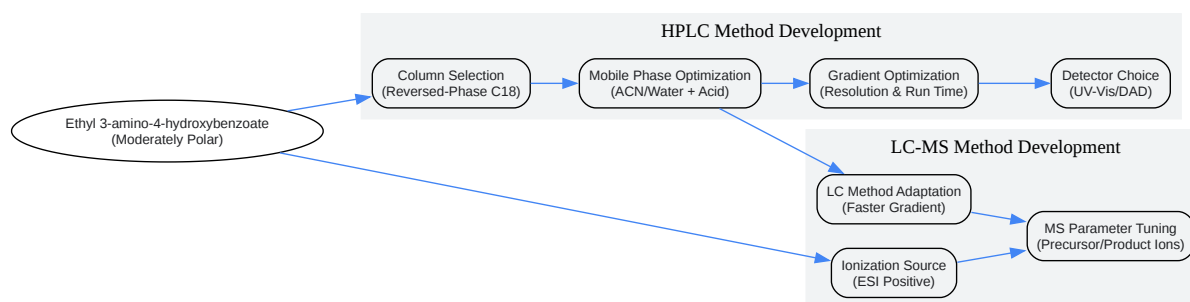
### 4.1. Experimental Workflow



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Caption: General workflow for the analysis of **Ethyl 3-amino-4-hydroxybenzoate**.

## 4.2. Method Development Logic



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Caption: Key considerations for HPLC and LC-MS method development.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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